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A Comparative Analysis of Aldometanib and
PXL770 in AMPK Activation
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Aldometanib, an indirect AMP-activated protein kinase (AMPK)

activator, and PXL770, a direct AMPK activator. This document synthesizes available

experimental data to delineate their distinct mechanisms of action and pharmacological effects.

AMPK is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic

target for metabolic diseases.[1][2] The activation of AMPK can be achieved through various

mechanisms, broadly categorized as direct or indirect. This guide focuses on two distinct

activators: Aldometanib, which acts indirectly by mimicking glucose starvation, and PXL770, a

direct allosteric activator.

Mechanism of Action: Indirect vs. Direct Activation
Aldometanib is a small molecule inhibitor of the glycolytic enzyme aldolase.[1][3][4] Its

mechanism of action involves preventing the binding of fructose-1,6-bisphosphate (FBP) to

aldolase associated with the lysosomal v-ATPase. This mimics a state of glucose starvation,

leading to the selective activation of the lysosomal pool of AMPK. Notably, at lower

concentrations, Aldometanib activates AMPK without altering the cellular AMP/ADP ratio.
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In contrast, PXL770 is a direct, allosteric activator of AMPK. It binds to the allosteric drug and

metabolism (AdaM) site on the AMPK complex, leading to its activation. PXL770 has been

shown to activate various AMPK heterotrimeric proteins in vitro.

Efficacy Data: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of Aldometanib
and PXL770 from in vitro and in vivo studies. A direct head-to-head comparative study has not

been identified in the reviewed literature.

Table 1: In Vitro Efficacy Data

Parameter Aldometanib PXL770

Target Aldolase (ALDOA)
AMP-activated protein kinase

(AMPK)

IC50 (Aldolase Inhibition)
~50 µM (in vitro enzymatic

assay)
Not Applicable

EC50 (AMPK Activation)
5 nM (sufficient to activate

AMPK in cells)

16.2 nM (α1β1γ1), 42.1 nM

(α1β1γ2), 64 nM (α1β1γ3),

1338 nM (α2β1γ1), 68.7 nM

(α2β1γ2), 41.5 nM (α2β1γ3)

IC50 (De Novo Lipogenesis) Not Reported
2.6 µM (human hepatocytes),

2.8 µM (mouse hepatocytes)

Dissociation Constant (Kd)
20 µM (Surface Plasmon

Resonance)
Not Reported

Table 2: In Vivo Efficacy Data
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Model Compound Key Findings

Normoglycemic Mice Aldometanib

Decreased fasting blood

glucose and improved glucose

tolerance.

High-Fat Diet-Induced Obese

Mice
Aldometanib

Decreased fat mass, induced

browning, and elevated energy

expenditure.

NASH Mouse Model Aldometanib Alleviated liver fibrosis.

C. elegans Aldometanib Extended lifespan.

ob/ob and High-Fat Diet-Fed

Mice
PXL770

Improved glycemia,

dyslipidemia, and insulin

resistance.

NAFLD Patients (Phase 2a) PXL770

Did not meet the primary

outcome of liver fat

improvement compared to

placebo. However, showed

indications of improved

metabolic features. At a dose

of 500 mg once daily, a

statistically significant mean

relative decrease of 18% in

liver fat mass from baseline

was observed.

NAFLD and Insulin Resistant

Patients (Phase 1b)
PXL770

Decreased de novo

lipogenesis and improved

glycemic parameters and

insulin sensitivity.

X-linked Adrenoleukodystrophy

(ALD) Models
PXL770

Decreased C26:0 levels,

improved mitochondrial

respiration, and reduced

inflammation in patient cells

and Abcd1 KO mice.
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Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated

using Graphviz (DOT language).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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